Hoipin-1 -

Hoipin-1

Catalog Number: EVT-10915466
CAS Number:
Molecular Formula: C17H13NaO4
Molecular Weight: 304.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hoipin-1 is classified as a LUBAC inhibitor. It was identified through fragment-based screening aimed at discovering inhibitors that specifically target the active site of HOIP. The compound has been shown to inhibit linear ubiquitination, a critical post-translational modification involved in various cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

Synthesis Analysis

Methods of Synthesis

The synthesis of Hoipin-1 has been achieved through a multi-step organic synthesis process. The development typically involves:

  1. Fragment-Based Screening: Initial identification from a library of small molecules.
  2. Chemical Modifications: Structural modifications to enhance potency and selectivity against HOIP.
  3. Optimization: Iterative testing and refinement to improve inhibitory activity and pharmacokinetic properties.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or unpublished in detail but generally follow standard organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

Hoipin-1's molecular structure features a unique arrangement that allows it to effectively bind to the catalytic site of HOIP. The compound's precise three-dimensional configuration is crucial for its inhibitory action.

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: Approximately 306.32 g/mol
  • Structural Features: Contains functional groups that facilitate interaction with the enzyme's active site, including amine and hydroxyl groups which may form hydrogen bonds with HOIP.

The structural elucidation has been supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Hoipin-1 primarily functions by inhibiting the enzymatic activity of HOIP, thereby blocking the formation of linear ubiquitin chains. This inhibition disrupts downstream signaling pathways associated with inflammation and immune responses.

  1. Inhibition Mechanism: Hoipin-1 binds covalently to the active site cysteine residue of HOIP, preventing ubiquitin transfer.
  2. Kinetics: The compound exhibits an IC50 value of approximately 2.8 μM, indicating effective inhibition at low concentrations .
Mechanism of Action

Process and Data

The mechanism by which Hoipin-1 exerts its effects involves:

  1. Binding to HOIP: The compound interacts specifically with the catalytic domain of HOIP, leading to conformational changes that inhibit its activity.
  2. Disruption of Ubiquitination: By preventing linear ubiquitination, Hoipin-1 impacts various cellular processes including apoptosis and immune response modulation.

Research indicates that this inhibition can result in decreased activation of pro-inflammatory pathways, making it a candidate for therapeutic intervention in diseases characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility may affect bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with thiol groups due to its electrophilic nature, which is key to its mechanism of action against HOIP.

Relevant analyses such as stability studies and solubility assessments are crucial for understanding how Hoipin-1 can be effectively utilized in biological systems .

Applications

Scientific Uses

Hoipin-1 has significant potential applications in:

  1. Research on Ubiquitination: As an inhibitor, it serves as a valuable tool for studying the role of linear ubiquitination in cellular signaling pathways.
  2. Therapeutic Development: Due to its ability to modulate inflammatory responses, Hoipin-1 may have implications in treating conditions such as autoimmune diseases and certain cancers where aberrant ubiquitination plays a role.
  3. Drug Discovery: Its properties make it an interesting candidate for further development into more potent derivatives or formulations aimed at specific therapeutic targets within the ubiquitin-proteasome system .
Introduction to Linear Ubiquitin Chain Assembly Complex and Nuclear Factor Kappa B Signaling as a Therapeutic Target

Role of Linear Ubiquitin Chain Assembly Complex in Canonical Nuclear Factor Kappa B Pathway Activation

The Linear Ubiquitin Chain Assembly Complex (composed of Heme-Oxidized Iron-Regulatory Protein 2 Ubiquitin Ligase 1, Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein, and SHANK-Associated RH Domain Interactor) is the exclusive eukaryotic enzyme complex capable of generating Methionine 1-linked linear ubiquitin chains. This activity is indispensable for canonical Nuclear Factor Kappa B pathway activation. Upon engagement of immune receptors (e.g., Tumor Necrosis Factor Receptor or Interleukin-1 Receptor), Linear Ubiquitin Chain Assembly Complex is recruited to signaling complexes where it catalyzes linear polyubiquitination of key substrates, including Nuclear Factor Kappa B Essential Modulator and Receptor-Interacting Serine/Threonine-Protein Kinase 1. These linear chains serve as molecular scaffolds for recruitment and activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex, ultimately leading to nuclear translocation of Nuclear Factor Kappa B transcription factors and expression of proinflammatory genes [2] [5] [6].

The catalytic mechanism involves a RING-HECT-hybrid mechanism centered on Cysteine 885 within the RING-In-Between-RING domain of Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein. Structural analyses confirm that the C-terminal Linear Ubiquitin Chain Determining Domain (particularly Arginine 935 and Aspartate 936 residues) positions acceptor ubiquitin for precise Methionine 1 linkage formation [2] [3]. This specificity distinguishes Linear Ubiquitin Chain Assembly Complex from other ubiquitin ligases involved in Nuclear Factor Kappa B activation.

Table 1: Key Substrates of Linear Ubiquitin Chain Assembly Complex in Nuclear Factor Kappa B Signaling

Substrate ProteinFunctional Consequence of Linear UbiquitinationSignaling Pathway
Nuclear Factor Kappa B Essential ModulatorScaffold for Inhibitor of Nuclear Factor Kappa B Kinase recruitment/activationTumor Necrosis Factor, Interleukin-1
Receptor-Interacting Serine/Threonine-Protein Kinase 1Prevents apoptosis and supports proinflammatory signalingTumor Necrosis Factor
Cellular Fas-Associated Death Domain ProteinModulates death receptor signalingDeath receptor pathways
Caspase 8Regulation of cell death pathwaysApoptosis/Necroptosis
B-cell lymphoma/leukemia 10Enhances T-Cell Receptor signaling complex activityT-Cell Receptor

Pathophysiological Implications of Dysregulated Linear Ubiquitination

Dysregulation of Linear Ubiquitin Chain Assembly Complex activity underlies numerous inflammatory, autoimmune, and malignant disorders. Germline mutations in Linear Ubiquitin Chain Assembly Complex components cause severe immunodeficiencies (e.g., HOIL-1 deficiency presenting with chronic hyperinflammation and amylopectinosis). In oncology, genomic analyses reveal that Activated B-cell-like Diffuse Large B-cell Lymphlyoma frequently harbors polymorphisms in the RNF31 gene (encoding Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein), resulting in constitutive Linear Ubiquitin Chain Assembly Complex activity that drives survival signaling and chemoresistance [2] [6].

Crucially, overexpression of Linear Ubiquitin Chain Assembly Complex components correlates with poor prognosis in solid tumors. Transcriptomic and immunohistochemical studies of colorectal cancer clinical specimens demonstrate significant overexpression of Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein in tumor tissue versus adjacent mucosa. Higher Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein expression correlates with advanced Tumor Node Metastasis staging, poorer differentiation status, and significantly reduced overall survival (Hazard Ratio = 2.1, P < 0.01). Mechanistically, Linear Ubiquitin Chain Assembly Complex stabilizes oncogenic transcription factors like Glioma-Associated Oncogene Homolog proteins through non-degradative linear ubiquitination, activating Hedgehog signaling and promoting tumor growth independently of canonical Nuclear Factor Kappa B pathways [9].

Table 2: Disease Associations with Dysregulated Linear Ubiquitin Chain Assembly Complex Activity

Disorder CategorySpecific ConditionsMolecular Mechanisms
AutoinflammatoryHOIL-1 deficiency, OtulipeniaImpaired linear chain disassembly
Lymphoid MalignanciesActivated B-cell-like Diffuse Large B-cell LymphomaRNF31 polymorphisms, constitutive Nuclear Factor Kappa B
CarcinomasColorectal cancer, Breast cancerHOIP overexpression stabilizes Glioma-Associated Oncogene Homolog/Estrogen Receptor Alpha
DermatologicalPsoriasis modelsHyperactivation of cytokine-induced inflammation
NeurologicalAmyotrophic lateral sclerosisImpaired autophagy regulation

Rationale for Targeting Linear Ubiquitin Chain Assembly Complex in Immune-Mediated Disorders

Pharmacological inhibition of Linear Ubiquitin Chain Assembly Complex presents a compelling strategy for disorders driven by aberrant linear ubiquitination. Unlike broad-spectrum Nuclear Factor Kappa B inhibitors (e.g., Proteasome inhibitors or Inhibitor of Nuclear Factor Kappa B Kinase inhibitors), Linear Ubiquitin Chain Assembly Complex inhibitors offer pathway specificity by selectively disrupting the linear ubiquitin-dependent branch of Nuclear Factor Kappa B activation. This specificity preserves critical non-canonical Nuclear Factor Kappa B signaling and other ubiquitin-dependent processes, potentially minimizing off-target effects [2] [5].

The therapeutic rationale is strengthened by mechanistic studies showing that Linear Ubiquitin Chain Assembly Complex participates in specific immune pathways. It is essential for T-Cell Receptor-mediated Nuclear Factor Kappa B activation (through linear ubiquitination of the CARMA1-BCL10-MALT1 complex) and certain Pathogen-Associated Molecular Pattern responses, but dispensable for B-Cell Receptor signaling and non-canonical Nuclear Factor Kappa B activation. This discriminatory involvement enables precise immune modulation without global immunosuppression. In preclinical models, Linear Ubiquitin Chain Assembly Complex inhibition effectively suppresses pathological inflammation while leaving host defense mechanisms against specific infections intact [2] [8].

Properties

Product Name

Hoipin-1

IUPAC Name

sodium;2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate

Molecular Formula

C17H13NaO4

Molecular Weight

304.27 g/mol

InChI

InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+;

InChI Key

JCKWBPCGGVUJEV-ASTDGNLGSA-M

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+]

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.